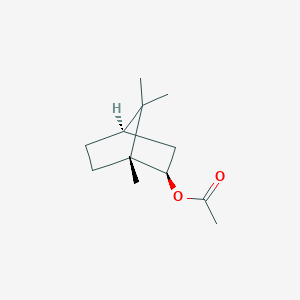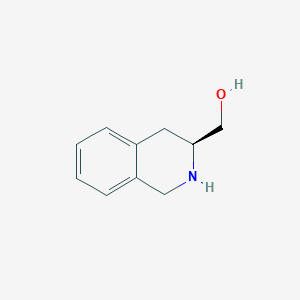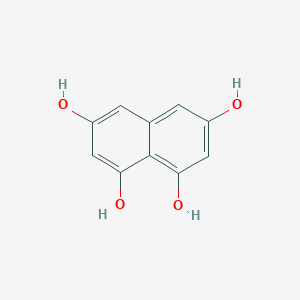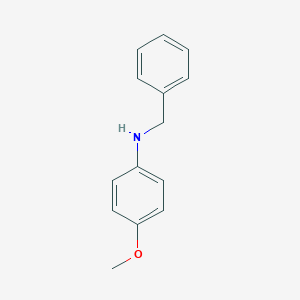
N-苄基-4-甲氧基苯胺
概述
描述
N-Benzyl-4-methoxyaniline is a chemical compound that is structurally related to the compounds studied in the provided papers. Although the exact compound is not directly analyzed in these studies, the papers provide insights into similar compounds with methoxy and benzyl groups, which can help infer some properties and behaviors of N-Benzyl-4-methoxyaniline.
Synthesis Analysis
The synthesis of compounds related to N-Benzyl-4-methoxyaniline involves multi-step chemical reactions. For instance, the asymmetric synthesis of related compounds, such as (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles, is achieved through a sequence of reactions starting from a Strecker-type reaction and proceeding through various protection and substitution steps . This suggests that the synthesis of N-Benzyl-4-methoxyaniline could also involve a sequence of carefully planned synthetic steps to ensure the correct placement of functional groups and maintenance of the compound's integrity.
Molecular Structure Analysis
The molecular structure of compounds similar to N-Benzyl-4-methoxyaniline has been characterized using X-ray diffraction and computational methods such as density functional theory (DFT). For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using X-ray diffraction, indicating a triclinic system, and DFT calculations were used to confirm the geometrical parameters . These techniques could be applied to N-Benzyl-4-methoxyaniline to determine its precise molecular geometry and confirm its structural features.
Chemical Reactions Analysis
The reactivity of molecules containing methoxy and benzyl groups has been explored through various chemical reactions. The antioxidant properties of related compounds have been determined using tests like DPPH free radical scavenging . Additionally, the electrochemical properties of luminescent compounds with methoxy groups have been studied, revealing information about their HOMO and LUMO energy levels . These studies suggest that N-Benzyl-4-methoxyaniline may also exhibit interesting reactivity and electrochemical properties that could be explored in similar ways.
Physical and Chemical Properties Analysis
The physical properties, such as liquid crystalline behavior, and chemical properties, like electronic absorption and frontier molecular orbital distributions, have been investigated for compounds with structural similarities to N-Benzyl-4-methoxyaniline . These properties are influenced by factors such as molecular geometry and electronic structure. The studies on related compounds provide a foundation for understanding how the physical and chemical properties of N-Benzyl-4-methoxyaniline might be analyzed and what behaviors could be expected.
科学研究应用
1. 合成和表征
N-苄基-4-甲氧基苯胺及其衍生物已被研究用于其合成和表征。例如,已合成了苄亚胺化合物,包括N-苄基-4-甲氧基苯胺衍生物,并探索了它们的性质,如晶体结构、功能基团的存在以及热性质 (Subashini et al., 2021)。
2. 生物活性
N-苄基-4-甲氧基苯胺衍生物的生物活性已成为研究课题。例如,研究已检验了新型N-苄基-4-甲氧基苯胺衍生物的醛糖还原酶抑制效果 (Bayrak et al., 2021)。
3. 光电化学和光谱性质
取代聚苯胺,包括N-苄基-4-甲氧基苯胺衍生物,已被研究用于其光电化学和光谱性质。这项研究包括对它们的电致色变和光电化学行为的调查 (Kilmartin & Wright, 1999)。
4. 用于合成其他化合物
N-苄基-4-甲氧基苯胺及其衍生物被用于合成各种其他化合物。例如,它们已被用于与金属离子形成噻唑基偶氮配体络合物的合成 (Dahi & Jarad, 2020)。
5. 环境应用
该化合物已被研究用于环境应用,例如在水溶液中处理有害的甲氧基苯胺的类Fenton氧化过程中的作用 (Chaturvedi & Katoch, 2020)。
安全和危害
未来方向
属性
IUPAC Name |
N-benzyl-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJJGMDKVVOEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334009 | |
| Record name | N-Benzyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-4-methoxyaniline | |
CAS RN |
17377-95-6 | |
| Record name | N-Benzyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-4-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

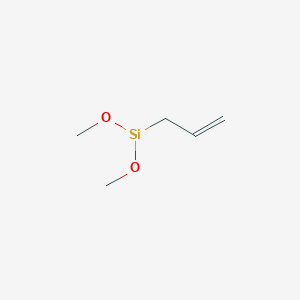
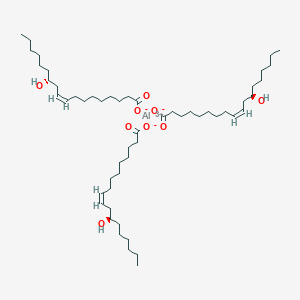
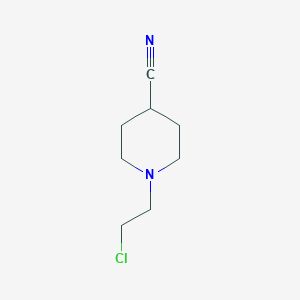
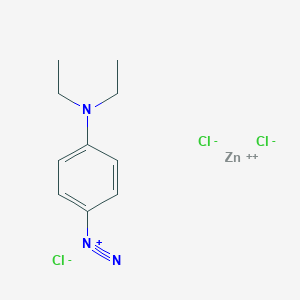
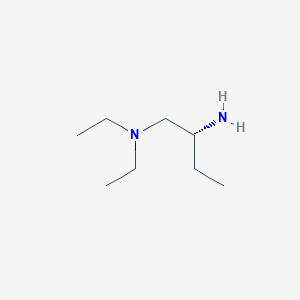
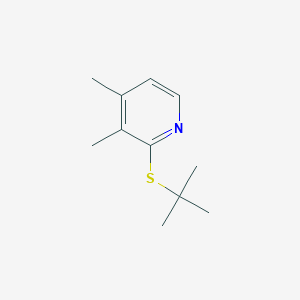
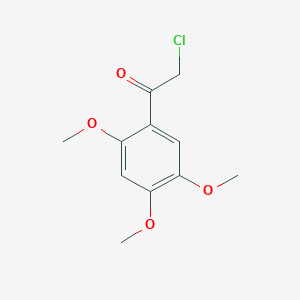
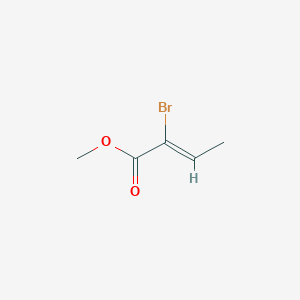
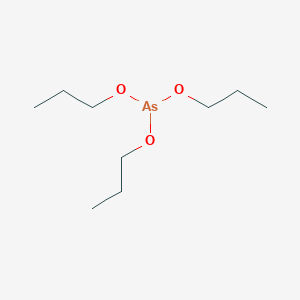
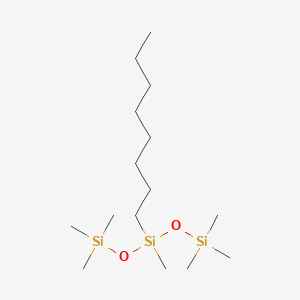
![Trimethyl[(3-methylpentyl)oxy]silane](/img/structure/B103745.png)
